- Preparation of antiviral purine derivativesImproved synthesis of penciclovirMethod for manufacturing of antiviral agents derived from purine compoundsWorld Intellectual Property Organization, 2009, 26(9), 737-739,
Cas no 97845-60-8 (9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine)

97845-60-8 structure
Nombre del producto:9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine
Número CAS:97845-60-8
MF:C14H18ClN5O4
Megavatios:355.776821613312
MDL:MFCD08458206
CID:61917
PubChem ID:10155164
9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Propiedades químicas y físicas
Nombre e identificación
-
- 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate
- 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]diacetate(ester)(9Cl)
- intermediate of Famciclover
- 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
- 9-(4-ACETOXY-3-ACETOXYMETHYLBUTYL)-2-AMINO-6-CHLOROPURINE
- 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine
- [2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate
- 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)-ethyl)propane-1,3-diyl diacetate
- 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, diacetate (ester) (9CI)
- 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chl
- 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, 1,3-diacetate
- 1,1′-[2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediyl] diacetate (ACI)
- 1,3-Propanediol, 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, diacetate (ester) (9CI)
- 2-Amino-6-chloro-9-(4-acetoxy-3-acetoxymethylbutyl)purine
- 6-Chloro Famciclovir Impurity
- 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl Diacetate
- CS-0155003
- 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyldiacetate
- NS00077599
- DTXSID60436245
- 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloro purine
- 1,3-PROPANEDIOL, 2-(2-(2-AMINO-6-CHLORO-9H-PURIN-9-YL)ETHYL)-, 1,3-DIACETATE
- Acetic acid 2-acetoxymethyl-4-(2-amino-6-chloro-purin-9-yl)-butyl ester
- EC 619-293-7
- 9-(4-acetoxy-3-acetoxymethyl-but-1-yl)-2-amino-6-chloropurine
- AKOS015892535
- 6-Chloro famciclovir
- 1,3-Propanediol, 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, 1,3-diacetate ; 1,3-Propanediol, 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, diacetate (ester) (9CI); 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine; 6-Chloro Famciclovir; 6-Chlorofamciclovir
- SCHEMBL3155583
- [2-(acetoxymethyl)-4-(2-amino-6-chloro-purin-9-yl)butyl] acetate
- 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]diacetate(ester)(9Cl
- 1,1'-(2-(2-(2-AMINO-6-CHLORO-9H-PURIN-9-YL)ETHYL)-1,3-PROPANEDIYL) DIACETATE
- KXPSHSVVYGZKAV-UHFFFAOYSA-N
- DB-057687
- 2-[(acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)butyl acetate
- 6-CHLORO FAMCICLOVIR [USP IMPURITY]
- 9-(4-acetoxy-3-acetoxymethylbut-l-yl)-2-amino-6-chloropurine
- BS-42437
- 97845-60-8
- 9-(4-ACETOXY-3-(ACETOXYMETHYL)BUTYL)-2-AMINO-6-CHLOROPURINE
- BCP11984
- C14H18ClN5O4
- AC-9090
- V9DM57H0B7
- (2-(ACETYLOXYMETHYL)-4-(2-AMINO-6-CHLOROPURIN-9-YL)BUTYL) ACETATE
- SY317260
- MFCD08458206
- UNII-V9DM57H0B7
- 9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine
-
- MDL: MFCD08458206
- Renchi: 1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)
- Clave inchi: KXPSHSVVYGZKAV-UHFFFAOYSA-N
- Sonrisas: O=C(C)OCC(CCN1C2C(=C(N=C(N)N=2)Cl)N=C1)COC(C)=O
Atributos calculados
- Calidad precisa: 355.10500
- Masa isotópica única: 355.1047318g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 9
- Complejidad: 437
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1
- Carga superficial: 0
- Superficie del Polo topológico: 122Ų
- Recuento de constructos de variantes mutuas: 3
Propiedades experimentales
- Color / forma: White crystalline powder
- Denso: 1.496
- Punto de ebullición: 574.979ºC at 760 mmHg
- Punto de inflamación: 574.979ºC at 760 mmHg
- índice de refracción: 1.64
- PSA: 122.22000
- Logp: 1.77560
9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at recommended temperature
9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD15508-10g |
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |
97845-60-8 | 95% | 10g |
¥210.0 | 2024-04-17 | |
ChemScence | CS-0155003-10g |
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |
97845-60-8 | 10g |
$68.0 | 2022-04-26 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD15508-100g |
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |
97845-60-8 | 95% | 100g |
¥1384.0 | 2024-04-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU596-5g |
9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine |
97845-60-8 | 95+% | 5g |
398.0CNY | 2021-07-14 | |
ChemScence | CS-0155003-5g |
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |
97845-60-8 | 5g |
$41.0 | 2022-04-26 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU596-1g |
9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine |
97845-60-8 | 95+% | 1g |
144.0CNY | 2021-07-14 | |
Ambeed | A622851-100g |
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |
97845-60-8 | 95% | 100g |
$183.0 | 2025-02-21 | |
eNovation Chemicals LLC | D660664-10g |
9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine |
97845-60-8 | 95% | 10g |
$200 | 2024-06-05 | |
TRC | A164140-1g |
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine |
97845-60-8 | 1g |
$ 219.00 | 2023-09-09 | ||
Aaron | AR00H834-25g |
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |
97845-60-8 | 98% | 25g |
$56.00 | 2025-01-24 |
9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Dichloromethane
1.2 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane
1.1 Reagents: Sodium borohydride Solvents: Dichloromethane ; 20 min, 20 °C
1.2 Reagents: Methanol ; 20 °C; 2 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.8
1.4 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: 1,2-Dichloroethane ; 20 min, rt
1.5 reflux; 2 h, reflux; reflux → 20 °C; < 20 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 6.8
1.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 °C; 20 h, 20 - 22 °C; 90 min, 20 - 22 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 - 22 °C; pH 6 - 7, 20 - 22 °C
1.3 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 - 30 min, reflux; 90 min, reflux; reflux → 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane
1.1 Reagents: Sodium borohydride Solvents: Dichloromethane ; 20 min, 20 °C
1.2 Reagents: Methanol ; 20 °C; 2 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.8
1.4 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: 1,2-Dichloroethane ; 20 min, rt
1.5 reflux; 2 h, reflux; reflux → 20 °C; < 20 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 6.8
1.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 °C; 20 h, 20 - 22 °C; 90 min, 20 - 22 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 - 22 °C; pH 6 - 7, 20 - 22 °C
1.3 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 - 30 min, reflux; 90 min, reflux; reflux → 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane
1.2 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referencia
- Regioselective alkylation of guanines using 2-acetoxytetrahydrofuransTetrahedron Letters, 2001, 42(9), 1781-1784,
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; reflux; 1 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5, rt
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 25 - 35 °C; 35 °C → 45 °C; 3 h, 45 °C
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, heated; pH 7, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5, rt
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 25 - 35 °C; 35 °C → 45 °C; 3 h, 45 °C
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, heated; pH 7, rt
Referencia
- Synthesis of FamciclovirImproved process for preparation of penciclovir and intermediates thereofSynthesis and structural elucidation of FamciclovirHuaxue Shiji, 2006, 28(3), 185-186,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium chloride Solvents: Acetonitrile ; rt → 0 °C
1.2 Reagents: Triethylamine , Phosphorus oxychloride ; 1 h, 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, rt
1.5 Solvents: Methanol ; 25 h, 15 °C; pH 1
1.6 Reagents: Sodium bicarbonate Solvents: Water ; pH 1 → pH 7.0; 1.5 h, 0 °C
1.2 Reagents: Triethylamine , Phosphorus oxychloride ; 1 h, 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, rt
1.5 Solvents: Methanol ; 25 h, 15 °C; pH 1
1.6 Reagents: Sodium bicarbonate Solvents: Water ; pH 1 → pH 7.0; 1.5 h, 0 °C
Referencia
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineTetrahedron, 2006, 62(24), 5709-5716,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Dichloromethane ; 20 °C
1.2 Reagents: Methanol ; 2 h, 20 - 22 °C; 1.5 h, 20 - 22 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.7 - 7, 20 - 22 °C
1.4 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 - 30 min, reflux; 1.5 h, reflux; reflux → 20 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 6.4 - 6.5
1.2 Reagents: Methanol ; 2 h, 20 - 22 °C; 1.5 h, 20 - 22 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.7 - 7, 20 - 22 °C
1.4 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 - 30 min, reflux; 1.5 h, reflux; reflux → 20 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 6.4 - 6.5
Referencia
- An improved and commercially viable process for the preparation of famciclovir, India, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Referencia
- The effect of the C-6 substituent on the regioselectivity of N-alkylation of 2-aminopurinesSynthesis of penciclovirTetrahedron, 1990, 46(19), 6903-14,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium chloride Solvents: Acetonitrile ; rt → 0 °C
1.2 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 1 h, 70 °C
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; rt
1.4 Solvents: Methanol , Water ; 1.5 h, -5 °C
1.1 Reagents: Benzyltriethylammonium chloride , N,N-Dimethylaniline , Phosphorus oxychloride Solvents: Acetonitrile ; 0 °C; 1.5 h, 70 °C
1.2 Solvents: Methanol , Water ; 1.5 h, 0 °C
1.2 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 1 h, 70 °C
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; rt
1.4 Solvents: Methanol , Water ; 1.5 h, -5 °C
1.1 Reagents: Benzyltriethylammonium chloride , N,N-Dimethylaniline , Phosphorus oxychloride Solvents: Acetonitrile ; 0 °C; 1.5 h, 70 °C
1.2 Solvents: Methanol , Water ; 1.5 h, 0 °C
Referencia
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineVirtual Screening of Acyclovir Derivatives as Potential Antiviral Agents: Design, Synthesis, and Biological Evaluation of New Acyclic Nucleoside ProTidesTetrahedron, 2006, 62(24), 5709-5716,
9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Raw materials
- 6-Chloro Didesacetyl Famciclovir
- Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate
- Acetamide, N-[9-[4-(acetyloxy)-3-[(acetyloxy)methyl]butyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-
- 2-(Acetoxymethyl)-4-iodobutyl Acetate
- 2-Amino-6-chloropurine
- 3-Furanmethanol, 5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydro-
- Penciclovir Diacetate
- Diethyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]-2-carbethoxymalonate
9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Preparation Products
9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Literatura relevante
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
97845-60-8 (9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine) Productos relacionados
- 886999-35-5(N-Triphenylmethyl Irbesartan)
- 1805638-96-3(Methyl 4-cyano-3-difluoromethyl-5-(hydroxymethyl)benzoate)
- 1805643-71-3(Ethyl 2-cyano-4-difluoromethyl-5-(trifluoromethoxy)phenylacetate)
- 2243504-66-5(Benzoic acid, 4-(aminosulfonyl)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-)
- 1806013-14-8(Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-6-carboxylate)
- 946305-28-8(3-4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl-6-(thiophen-2-yl)pyridazine)
- 2137090-63-0(tert-butyl N-(1R)-3-oxo-1-(pyridin-3-yl)propylcarbamate)
- 2172504-28-6(4-(3-Fluoro-2-formylphenyl)thiophene-2-carbaldehyde)
- 2091295-54-2(2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-ol)
- 2377607-14-0(5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:97845-60-8)9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine

Pureza:99%
Cantidad:100g
Precio ($):165.0